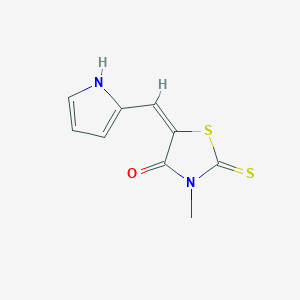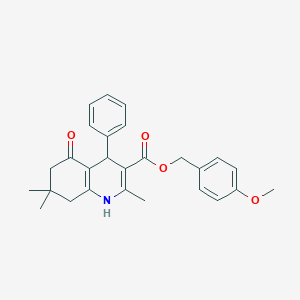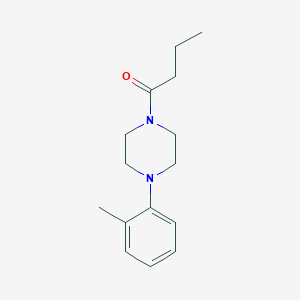![molecular formula C22H25FN2O2 B5194949 N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide](/img/structure/B5194949.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It was first synthesized in 2012 and has gained popularity among researchers due to its potent agonist activity at the CB1 and CB2 receptors.
作用機序
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide acts as a potent agonist at both CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids. When N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide binds to these receptors, it activates a signaling cascade that leads to a variety of physiological effects, including changes in neurotransmitter release, gene expression, and ion channel activity.
Biochemical and Physiological Effects:
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is associated with reward and pleasure. It has also been shown to decrease the release of glutamate, which is involved in learning and memory. N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide is its potent agonist activity at both CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide is its limited solubility in water, which can make it difficult to use in some experimental settings.
将来の方向性
There are several future directions for research on N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide. One area of interest is the development of more potent and selective agonists for CB1 and CB2 receptors. Another area of interest is the development of N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide analogs with improved solubility and pharmacokinetic properties. Additionally, N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide may have potential therapeutic applications in the treatment of inflammatory diseases and other conditions, and further research is needed to explore these possibilities.
合成法
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide can be synthesized using the following method: First, 2-fluorobenzyl chloride is reacted with piperidine in the presence of a base to produce 1-(2-fluorobenzyl)-piperidine. The resulting compound is then reacted with 4-phenylbutyric acid in the presence of a coupling agent and a base to produce N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide.
科学的研究の応用
N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide has been widely used in scientific research as a tool to study the endocannabinoid system. It has been shown to have potent agonist activity at both CB1 and CB2 receptors, which are involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function. N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide has been used to study the effects of cannabinoids on these processes and may have potential therapeutic applications in the future.
特性
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c23-20-11-5-4-9-18(20)15-25-14-6-10-19(16-25)24-22(27)13-12-21(26)17-7-2-1-3-8-17/h1-5,7-9,11,19H,6,10,12-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPWKFKSUGCSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B5194867.png)
![methyl 4-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5194872.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B5194891.png)
![3-(2-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5194900.png)
![ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5194904.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5194922.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5194928.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)


![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5194965.png)
